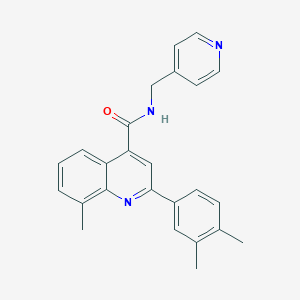![molecular formula C23H29N3O2 B4700955 2-{[4-(1-piperidinylmethyl)benzoyl]amino}-N-propylbenzamide](/img/structure/B4700955.png)
2-{[4-(1-piperidinylmethyl)benzoyl]amino}-N-propylbenzamide
Vue d'ensemble
Description
2-{[4-(1-piperidinylmethyl)benzoyl]amino}-N-propylbenzamide, also known as BGB-324, is a small molecule inhibitor of Axl receptor tyrosine kinase. Axl is a member of the TAM (Tyro3, Axl, and Mer) family of receptor tyrosine kinases, which play important roles in regulating cellular processes such as proliferation, survival, migration, and phagocytosis. Overexpression of Axl has been linked to various types of cancer, including lung, breast, pancreatic, and ovarian cancer. BGB-324 has shown promise as a potential therapeutic agent for the treatment of cancer.
Mécanisme D'action
2-{[4-(1-piperidinylmethyl)benzoyl]amino}-N-propylbenzamide works by inhibiting the activity of the Axl receptor tyrosine kinase, which is overexpressed in many types of cancer. Axl signaling promotes tumor cell survival, migration, and invasion, and is also involved in the development of resistance to chemotherapy and targeted therapies. By blocking Axl signaling, this compound can inhibit tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, as well as reduce tumor metastasis in animal models. In addition, this compound has been shown to enhance the efficacy of chemotherapy and targeted therapies in preclinical models of cancer. This compound has also been investigated for its potential use in the treatment of fibrotic diseases, where it has been shown to reduce fibrosis and improve lung function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[4-(1-piperidinylmethyl)benzoyl]amino}-N-propylbenzamide in laboratory experiments is its specificity for the Axl receptor tyrosine kinase, which allows for targeted inhibition of this pathway. However, one limitation of using this compound is its potential for off-target effects, which may complicate interpretation of experimental results.
Orientations Futures
There are several potential future directions for the development and use of 2-{[4-(1-piperidinylmethyl)benzoyl]amino}-N-propylbenzamide. One area of research is the identification of biomarkers that can predict response to this compound treatment in cancer patients. Another area of research is the investigation of this compound in combination with other therapies, such as immunotherapy or radiotherapy. Finally, the development of more potent and selective Axl inhibitors may further improve the efficacy of this class of drugs in the treatment of cancer and other diseases.
Applications De Recherche Scientifique
2-{[4-(1-piperidinylmethyl)benzoyl]amino}-N-propylbenzamide has been extensively studied in preclinical models of cancer, and has shown efficacy in inhibiting tumor growth and metastasis. In addition to its anti-cancer properties, this compound has also been investigated for its potential use in the treatment of fibrotic diseases, such as idiopathic pulmonary fibrosis.
Propriétés
IUPAC Name |
2-[[4-(piperidin-1-ylmethyl)benzoyl]amino]-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-2-14-24-23(28)20-8-4-5-9-21(20)25-22(27)19-12-10-18(11-13-19)17-26-15-6-3-7-16-26/h4-5,8-13H,2-3,6-7,14-17H2,1H3,(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEHGTJJFPYIGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-chlorophenyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-quinolinecarboxamide](/img/structure/B4700878.png)
![ethyl [4-(1-pyrrolidinylcarbonyl)phenyl]carbamate](/img/structure/B4700898.png)



![N-(3,4-dichlorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4700924.png)


![ethyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4700949.png)
![N-{[2-(3,4-dimethoxybenzoyl)hydrazino]carbonothioyl}-3-iodo-4-methoxybenzamide](/img/structure/B4700958.png)

![N-[3-(3-nitro-1H-pyrazol-1-yl)propyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4700976.png)
![2-[(4-phenyl-5,6-dihydrobenzo[h]quinazolin-2-yl)amino]benzoic acid](/img/structure/B4700993.png)